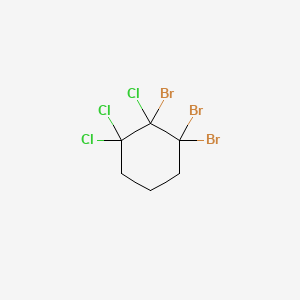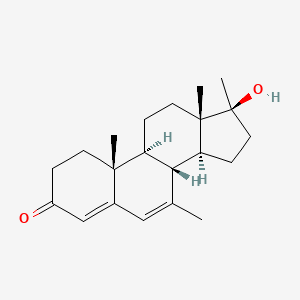
17b-Hydroxy-7,17-dimethylandrosta-4,6-dien-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17b-Hydroxy-7,17-dimethylandrosta-4,6-dien-3-one: is a synthetic steroid compound with a molecular formula of C₂₁H₃₀O₂ and a molecular weight of 314.46 g/mol . This compound is known for its unique chemical properties and is often used as an intermediate in the synthesis of various steroidal drugs and research chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17b-Hydroxy-7,17-dimethylandrosta-4,6-dien-3-one typically involves multiple steps, starting from simpler steroidal precursors. The key steps include:
Hydroxylation: Introduction of the hydroxyl group at the 17th position.
Methylation: Addition of methyl groups at the 7th and 17th positions.
Formation of the dienone structure: Introduction of double bonds at the 4th and 6th positions.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes:
Catalytic Reactions: Use of catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidized Derivatives: Products with additional oxygen-containing functional groups.
Reduced Derivatives: Products with fewer double bonds or additional hydrogen atoms.
Substituted Derivatives: Products with different functional groups replacing the original ones.
Scientific Research Applications
Chemistry: .
Mechanism of Action
The mechanism of action of 17b-Hydroxy-7,17-dimethylandrosta-4,6-dien-3-one involves its interaction with steroid hormone receptors. It binds to these receptors, modulating their activity and influencing the expression of target genes. This modulation can lead to various physiological effects, including changes in metabolism, growth, and development .
Comparison with Similar Compounds
17b-Hydroxy-17-methylandrosta-1,4-dien-3-one: Another synthetic steroid with similar structural features but different double bond positions.
17b-Hydroxy-7,17-dimethylandrosta-1,4-dien-3-one: Similar in structure but with different double bond positions.
Uniqueness: 17b-Hydroxy-7,17-dimethylandrosta-4,6-dien-3-one is unique due to its specific double bond positions at the 4th and 6th positions, which confer distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C21H30O2 |
|---|---|
Molecular Weight |
314.5 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-17-hydroxy-7,10,13,17-tetramethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O2/c1-13-11-14-12-15(22)5-8-19(14,2)16-6-9-20(3)17(18(13)16)7-10-21(20,4)23/h11-12,16-18,23H,5-10H2,1-4H3/t16-,17-,18+,19-,20-,21-/m0/s1 |
InChI Key |
NLLHMJWLOHNVCY-DGGDGUMWSA-N |
Isomeric SMILES |
CC1=CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(C)O)C |
Canonical SMILES |
CC1=CC2=CC(=O)CCC2(C3C1C4CCC(C4(CC3)C)(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


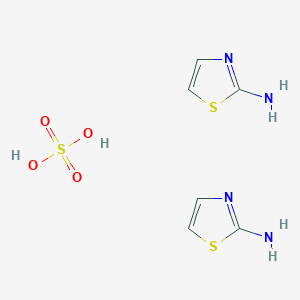
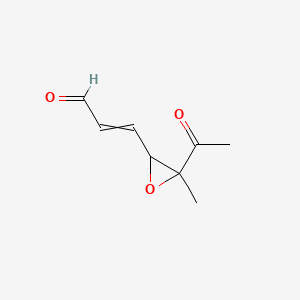
![3-[Cyclopentyl(dimethyl)silyl]propan-1-amine](/img/structure/B13835976.png)
![(3AR,4R,5R,6AS)-5-((tert-butyldimethylsilyl)oxy)-4-((3S,5S,E)-3-((tert-butyldimethylsilyl)oxy)-5-methylnon-1-en-1-yl)hexahydro-2H-cy clopenta[b]furan-2-one](/img/structure/B13835981.png)
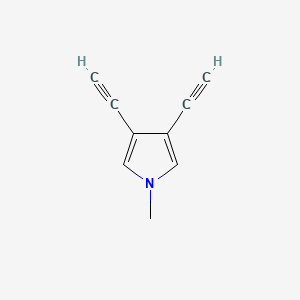
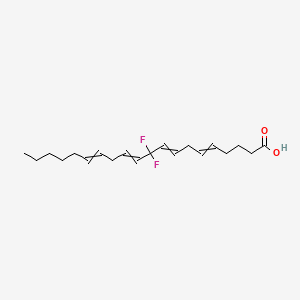

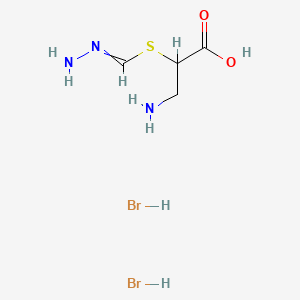
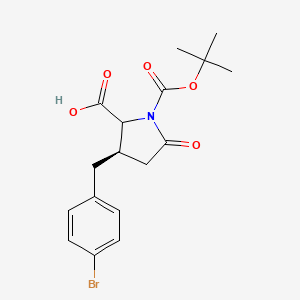
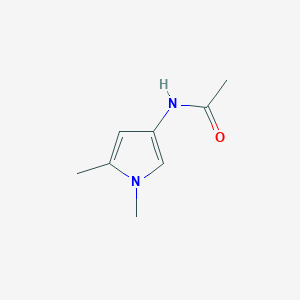
![4-[(3-Methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]benzenesulfonate](/img/structure/B13836015.png)
![2-Butanone, 3-[(2-methylpropyl)amino]-](/img/structure/B13836022.png)
![2,2'-(2-Hydroxytrimethylene)bis[1-methyl-dihydropyrrole]-d6](/img/structure/B13836028.png)
